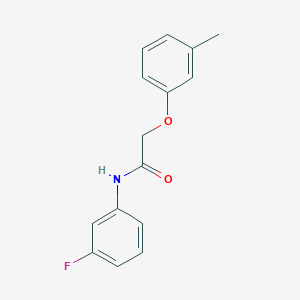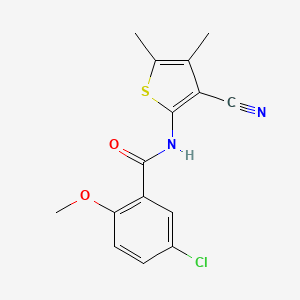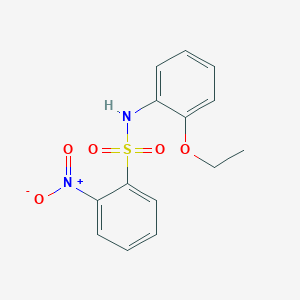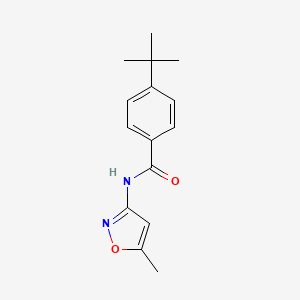![molecular formula C19H19N3O3S B5558877 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The exploration of novel compounds, including N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide, focuses on developing chemicals with potential biological activities. The design and synthesis of such compounds are driven by the need for new therapeutic agents and the deepening understanding of molecular interactions and properties.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting with the formation of core structures followed by functionalization through various chemical reactions. For instance, the synthesis of benzothiazole derivatives typically involves condensation reactions, highlighting a methodological approach to constructing complex molecules (Bhoi et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as NMR, IR, and X-ray crystallography, providing detailed insights into the arrangement of atoms and the molecular conformation. For example, studies have employed NMR to assign the 1H and 13C signals, shedding light on the structural aspects of novel compounds (Li Ying-jun, 2012).
Chemical Reactions and Properties
The chemical behavior of these compounds includes their ability to undergo various reactions, such as cycloadditions, condensations, and substitutions, enabling the synthesis of a diverse array of derivatives with potential biological activities. For instance, the formation of thiadiazole derivatives via carbodiimide condensation demonstrates the chemical versatility of these molecules (Yu et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives and related compounds involve complex organic synthesis techniques and analytical methods to confirm their structures. For example, a study by Li Ying-jun on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety emphasizes the use of NMR techniques, including 1H and 13C NMR, alongside elemental analysis and IR to determine the structure of new compounds (Li Ying-jun, 2012). These methodologies are essential in the synthesis and structural elucidation of complex organic compounds, including the one .
Antimicrobial and Antitumor Activity
Several studies focus on the biological activities of benzimidazole derivatives. For instance, N. Fuloria et al. explored the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, highlighting the antibacterial and antifungal activities of these compounds (N. Fuloria, S. Fuloria, R. Gupta, 2014). Similarly, L. Yurttaş, Funda Tay, and Ş. Demirayak synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and evaluated their antitumor activities, demonstrating significant anticancer activity against various cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anti-inflammatory and Analgesic Agents
Research into benzimidazole derivatives also extends to their potential as anti-inflammatory and analgesic agents. A. Abu‐Hashem, S. Al-Hussain, and M. Zaki synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Green Synthesis and Antibacterial Activity
The green synthesis of N-substituted benzimidazoles highlights an environmentally friendly approach to creating compounds with potent antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA), as demonstrated by S. Chaudhari et al. (S. Chaudhari, P. N. Patil, Ulhas Patil, H. Patel, J. Rajput, N. Pawar, D. Patil, 2020).
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-14-3-5-15(6-4-14)25-11-19(23)20-13-2-7-17-16(10-13)21-18-12-26-9-8-22(17)18/h2-7,10H,8-9,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGJBXKCQBWPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N4CCSCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)


![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

acetate](/img/structure/B5558847.png)
![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)
![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)